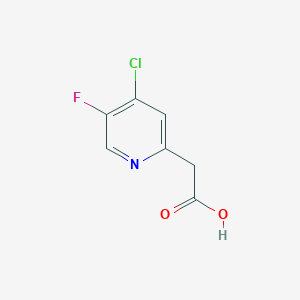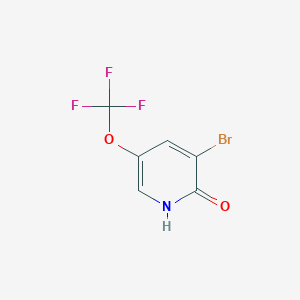![molecular formula C15H25NO3 B13440560 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy is a complex organic compound known for its unique structural properties. It is characterized by a spirocyclic framework, which includes a nitrogen atom and a carboxyl group.
Méthodes De Préparation
The synthesis of 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy involves multiple steps, typically starting with the formation of the spirocyclic core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .
Analyse Des Réactions Chimiques
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reducing agents such as hydrogen or hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy has several scientific research applications:
Magnetic Resonance Imaging (MRI): It can be used as an organic radical contrast agent, enhancing the quality of MRI scans.
Reduction Kinetics Studies: The compound is useful in studying the reduction kinetics of sterically shielded pyrrolidine nitroxides, providing insights into reaction mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to advancements in organic chemistry.
Mécanisme D'action
The mechanism of action of 14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy involves its interaction with molecular targets through its spirocyclic structure. The compound’s unique framework allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target molecules, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy can be compared to other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in functional groups and applications.
Spirooxindoles: Known for their biological activity, spirooxindoles have a different core structure but exhibit some overlapping properties with this compound.
The uniqueness of this compound lies in its specific spirocyclic framework and the presence of a carboxyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H25NO3 |
|---|---|
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
7-hydroxy-7-azadispiro[5.1.58.26]pentadecane-14-carboxylic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(18)12-11-14(7-3-1-4-8-14)16(19)15(12)9-5-2-6-10-15/h12,19H,1-11H2,(H,17,18) |
Clé InChI |
WHJSYENWZNDHMM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(C3(N2O)CCCCC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


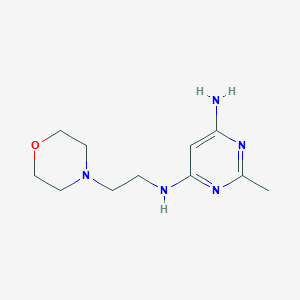
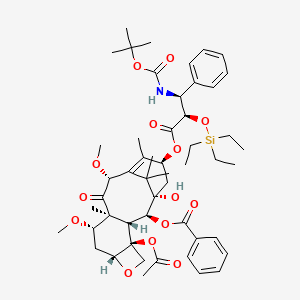
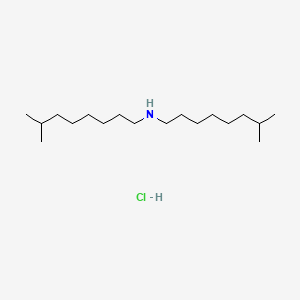

![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
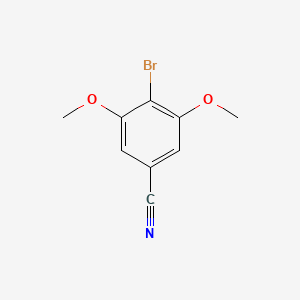

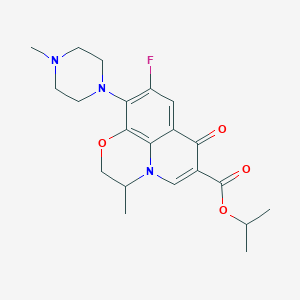
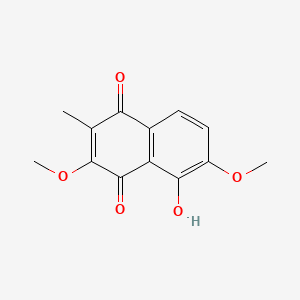
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)
